2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with a complex structure that includes a bromine atom, a propan-2-yloxy group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 5-bromo-2-(propan-2-yloxy)benzaldehyde with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[5-chloro-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide
- (2E)-2-[5-fluoro-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide
- (2E)-2-[5-iodo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide
Uniqueness
2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Properties
Molecular Formula |
C11H14BrN3OS |
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Molecular Weight |
316.22g/mol |
IUPAC Name |
[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H14BrN3OS/c1-7(2)16-10-4-3-9(12)5-8(10)6-14-15-11(13)17/h3-7H,1-2H3,(H3,13,15,17)/b14-6+ |
InChI Key |
TVZYYGAUFPXOTO-MKMNVTDBSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=N/NC(=S)N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=S)N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=S)N |
Origin of Product |
United States |
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